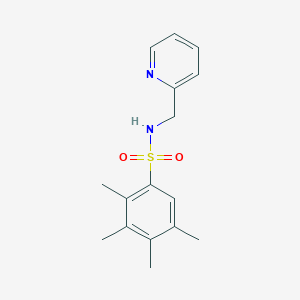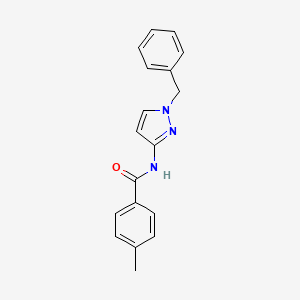![molecular formula C17H20N2O4S B4238624 N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4238624.png)
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
Übersicht
Beschreibung
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, also known as DAS-431, is a novel small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer drugs.
Wirkmechanismus
The mechanism of action of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, and its inhibition has been shown to have anti-cancer effects. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer biology. This compound can be used to investigate the downstream signaling pathways that are regulated by CK2 and to identify new targets for cancer therapy. However, one of the limitations of this compound is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for the development and application of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide. One direction is to improve the potency and selectivity of this compound by modifying its chemical structure. Another direction is to investigate the potential of this compound in combination with other cancer drugs, including chemotherapy and immunotherapy. Furthermore, this compound can be used to study the role of CK2 in other diseases, such as neurodegenerative diseases and inflammation. Finally, this compound can be used as a tool for the development of new diagnostic and therapeutic strategies for cancer.
Wissenschaftliche Forschungsanwendungen
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
N-[5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-6-5-7-15(12(11)2)19-24(21,22)14-8-9-17(23-4)16(10-14)18-13(3)20/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNTAJSBSGCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)

![N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4238594.png)

![2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4238604.png)




![2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4238632.png)

